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Compound of Interest

Compound Name: Lometrexol hydrate

Cat. No.: B2632212 Get Quote

Lometrexol, a potent antifolate antimetabolite, was a subject of clinical investigation for its

antineoplastic properties. Unlike methotrexate, which primarily targets dihydrofolate reductase

(DHFR), Lometrexol is a specific inhibitor of glycinamide ribonucleotide formyltransferase

(GARFT).[1][2][3][4] This enzyme is crucial for the de novo purine synthesis pathway, and its

inhibition leads to the depletion of adenosine and guanosine nucleotide pools, thereby arresting

DNA synthesis and cell proliferation.[1] The agent was noted for its activity against tumors

refractory to methotrexate.

The initial clinical development of Lometrexol was hampered by severe and cumulative

antiproliferative toxicities. However, subsequent preclinical and Phase I clinical studies

demonstrated that these toxicities, primarily thrombocytopenia and mucositis, could be

significantly mitigated with folic acid supplementation. This finding established a clinically

acceptable administration schedule for GARFT inhibitors.

Direct head-to-head clinical trial data comparing Lometrexol with other chemotherapeutic

agents is scarce due to its early discontinuation. However, by examining data from its Phase I

trial and comparing it with contemporaneous studies of agents like 5-Fluorouracil (5-FU) and

Methotrexate in similar patient populations, a comparative context can be established.
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Lometrexol functions by inhibiting GARFT, a key enzyme in the pathway that builds purines

from basic molecules. By blocking this step, Lometrexol prevents the synthesis of essential

DNA building blocks, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.
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Caption: Lometrexol's inhibition of the GARFT enzyme in the de novo purine synthesis
pathway.

Comparative Clinical Data
Direct head-to-head trials for Lometrexol are not available in the searched literature. The

following tables summarize data from a Phase I study of Lometrexol with folic acid and a

separate, contemporaneous randomized trial of 5-FU and Methotrexate in advanced colorectal

cancer to provide a benchmark for efficacy and toxicity.

Table 1: Efficacy of Lometrexol and Comparator Agents
in Advanced Colorectal Cancer
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Treatment Arm
Number of
Patients

Response
Rate (CR+PR)

Median
Survival

Citation

Lometrexol

(Phase I)
N/A

Efficacy not the

primary endpoint
N/A

5-Fluorouracil (5-

FU)
62 18% 13.6 months

5-FU +

Methotrexate

N/A (data from a

different trial)
5%

Not Statistically

Different from 5-

FU alone

Trimetrexate

(Alternative

Antifolate)

71 6% 10.3 months

CR: Complete Response, PR: Partial Response. Lometrexol Phase I data focused on safety,

not efficacy.

Table 2: Key Toxicities
Agent Major Toxicities Notes Citation

Lometrexol
Thrombocytopenia,

Mucositis

Toxicity is markedly

reduced with folic acid

supplementation.

5-Fluorouracil (5-FU) Leukopenia

The predominant

toxicity observed in

the cited study.

5-FU + Leucovorin Diarrhea
Leucovorin alters the

toxicity profile of 5-FU.

Methotrexate Hematologic

Side effects can be a

limiting factor in

dosing.
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Lometrexol Phase I Clinical Trial with Folic Acid
Supplementation
This study was designed to assess the toxicity and pharmacokinetics of Lometrexol when

administered with folic acid to mitigate its adverse effects.

Patient Population: Patients with advanced solid tumors.

Treatment Regimen:

Folic Acid Supplementation: Patients received low-dose oral folic acid for 7 days prior to

and 7 days following the Lometrexol infusion.

Lometrexol Administration: Lometrexol was administered as a single bolus dose. Dose-

escalation was performed to determine the maximum tolerated dose (MTD).

Primary Objective: To determine the toxicity profile and MTD of Lometrexol with folic acid

support.

Pharmacokinetic Analysis: Plasma levels of Lometrexol were measured to determine if folic

acid altered its clearance. The results showed that supplementation did not significantly

change Lometrexol's plasma pharmacokinetics.
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Caption: Workflow for the Phase I clinical trial of Lometrexol with folic acid supplementation.
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Randomized Trial of 5-Fluorouracil vs. 5-FU and
Methotrexate
This study compared the efficacy and toxicity of three different regimens in previously untreated

patients with advanced colorectal adenocarcinoma.

Patient Population: 74 previously untreated patients with metastatic colorectal

adenocarcinoma.

Treatment Arms:

5-FU alone: 450 mg/m² IV bolus daily for five days, followed by a modified maintenance

schedule.

5-FU + Methotrexate: Methotrexate 50 mg/m² IV infusion over four hours, followed by 5-

FU 600 mg/m² IV bolus. This was administered weekly for 4 weeks, then every 2 weeks.

5-FU + Leucovorin: Leucovorin 500 mg/m² in a two-hour IV infusion with 5-FU 600 mg/m²

as an IV bolus one hour after the Leucovorin began, administered weekly for 6 weeks.

Primary Objective: To compare the response rates and survival time among the three

treatment regimens.

Key Findings: The 5-FU and Leucovorin arm showed a significantly higher response rate

(48%) compared to 5-FU alone (11%) and 5-FU with Methotrexate (5%). There was no

statistically significant difference in overall survival time between the regimens.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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